1-oxo-N-(thiazol-2-yl)-1H-isochromene-3-carboxamide
Description
1-Oxo-N-(thiazol-2-yl)-1H-isochromene-3-carboxamide is a heterocyclic compound featuring an isochromene core (a benzene ring fused to a γ-pyrone system) with a ketone group at position 1 and a carboxamide group at position 2. The carboxamide moiety is linked to a thiazol-2-yl substituent, a five-membered aromatic ring containing nitrogen and sulfur atoms.
The compound’s synthesis likely involves cyclization to form the isochromene ring, followed by coupling with 2-aminothiazole via a carboxamide linkage.
Properties
Molecular Formula |
C13H8N2O3S |
|---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
1-oxo-N-(1,3-thiazol-2-yl)isochromene-3-carboxamide |
InChI |
InChI=1S/C13H8N2O3S/c16-11(15-13-14-5-6-19-13)10-7-8-3-1-2-4-9(8)12(17)18-10/h1-7H,(H,14,15,16) |
InChI Key |
MLOBTFIAKQTPKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-N-(1,3-thiazol-2-yl)-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of an isochromene derivative with a thiazole derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
1-oxo-N-(1,3-thiazol-2-yl)-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-oxo-N-(1,3-thiazol-2-yl)-1H-isochromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-oxo-N-(1,3-thiazol-2-yl)-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their biological activities:
Key Structural Differences and Implications
Core Heterocycle :
- Isochromene (target compound): The fused γ-pyrone system may enhance rigidity and π-π stacking interactions compared to benzothiazole or coumarin cores. This could improve binding to hydrophobic enzyme pockets .
- Benzothiazole/Coumarin : Benzothiazole derivatives (e.g., ) prioritize sulfur-mediated hydrogen bonding, while coumarin-based compounds () exploit lactone ring electrophilicity for covalent interactions .
Substituent Effects: The thiazol-2-yl carboxamide group is a common motif in PDE5 inhibitors () and anticancer agents (). Alkoxy/Triazole Modifications: Alkoxy groups in benzothiazole derivatives () improve solubility, whereas triazole-thiazole hybrids () enhance DNA intercalation in cancer cells .
Biological Activity Trends: PDE5 Inhibition: Compounds with thiazol-2-yl carboxamide groups () mimic sildenafil’s binding to PDE5’s catalytic site, achieving 100% inhibition. The target compound’s isochromene core may offer improved selectivity due to reduced off-target interactions . Anticancer Activity: Triazole-thiazole hybrids () show moderate growth inhibition (~40–62%) in lung and melanoma cell lines. The target compound’s isochromene moiety could enhance cytotoxicity via reactive oxygen species (ROS) generation, a mechanism observed in other γ-pyrone derivatives . Antimicrobial Activity: Coumarin-benzimidazole hybrids () exhibit broad-spectrum activity, suggesting the target compound’s isochromene-thiazole combination may similarly disrupt microbial membrane integrity .
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